D-erythro-sphingosine-d7
Overview
Description
Sphingosine-d7 (d18:1) is a deuterated form of sphingosine, a bioactive lipid molecule that plays a crucial role in cellular signaling and metabolism. The deuterated form, Sphingosine-d7, is often used as an internal standard in mass spectrometry to quantify sphingosine levels in biological samples .
Scientific Research Applications
Sphingosine-d7 (d18:1) has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
D-erythro-sphingosine-d7, also known as sphingosine-d7, primarily targets protein kinase C (PKC) and p32-kinase . It also interacts with phospholipases , ion channels , cannabinoid receptor type 1 (CB-1) receptors , and steroidogenic factor 1 (SF-1) receptors . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Mode of Action
Sphingosine-d7 acts as a potent activator of p32-kinase, with an EC50 of 8 μM . It also inhibits protein kinase C (PKC) . Furthermore, it has the ability to regulate the activities of phospholipases, protein kinases, ion channels, CB-1 receptors, and SF-1 receptors . This regulation leads to changes in cell signaling and function.
Biochemical Pathways
Sphingosine-d7 is involved in the sphingolipid metabolism pathway . It acts as a precursor for ceramide synthesis . Ceramides, in turn, are key components of sphingolipids, which are essential for cell structure and function. Sphingosine-d7 can also be converted to sphingosine-1-phosphate , a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and immune cell trafficking .
Pharmacokinetics
It’s also known that sphingosine-d7 can be used as an internal standard in liquid chromatography–tandem mass spectrometry for quantitative analysis of sphingolipids in biological samples .
Result of Action
The action of sphingosine-d7 leads to various molecular and cellular effects. It negatively regulates cell proliferation and induces apoptosis . The regulation of activities of various proteins and receptors by sphingosine-d7 can lead to changes in cell signaling and function . Furthermore, the conversion of sphingosine-d7 to ceramide and sphingosine-1-phosphate can impact cell structure and function .
Action Environment
The action, efficacy, and stability of sphingosine-d7 can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Additionally, the presence of other lipids and compounds in the cellular environment can influence its action and efficacy . For example, the presence of certain fatty acids can lead to the formation of specific ceramide species .
Biochemical Analysis
Biochemical Properties
D-erythro-sphingosine-d7 plays a crucial role in various biochemical reactions. It negatively regulates cell proliferation and induces apoptosis . This compound interacts with several enzymes, proteins, and other biomolecules, including phospholipases, protein kinases, ion channels, cannabinoid receptor type 1 (CB-1) receptors, and steroidogenic factor 1 (SF-1) receptors . These interactions are essential for its regulatory functions in cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating activities such as cell proliferation and apoptosis . Additionally, it acts as a precursor for ceramide synthesis, which is involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modulate these processes highlights its importance in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and regulates the activities of phospholipases, protein kinases, and ion channels . The compound also acts as a precursor for ceramide synthesis, which plays a role in enzyme inhibition or activation and changes in gene expression . These interactions are critical for its function as a bioactive lipid.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable for up to one year when stored at -20°C . Studies have shown that it can be converted to sphingosine-1-phosphate-d9, ceramide-d9, and sphingomyelin-d9 within cells . These conversions indicate that this compound has long-term effects on cellular function, particularly in sphingolipid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased concentrations of ceramides and sphingomyelins in cells . Excessive doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for ceramide synthesis and can be converted to sphingosine-1-phosphate, ceramide, and sphingomyelin . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function in different cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sphingosine-d7 (d18:1) typically involves the incorporation of deuterium atoms into the sphingosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the hydrogenation of sphingosine precursors in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of Sphingosine-d7 (d18:1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification, such as chromatography and crystallization, to isolate the deuterated product from other by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-d7 (d18:1) undergoes various chemical reactions, including:
Phosphorylation: Sphingosine is phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine can be acylated to form ceramides, which are essential components of cell membranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Phosphorylation: Sphingosine kinases, such as SPHK1 and SPHK2, are used to catalyze the phosphorylation reaction.
Acylation: Fatty acyl-CoA molecules are used as acyl donors in the presence of acyltransferase enzymes.
Major Products Formed
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramides: Formed through acylation.
Comparison with Similar Compounds
Similar Compounds
Sphinganine (d180): A saturated analog of sphingosine, lacking the double bond in the sphingosine backbone.
Sphingosine-1-phosphate (d181): The phosphorylated form of sphingosine, involved in numerous signaling pathways.
Ceramides (d181/180): Acylated derivatives of sphingosine, essential for maintaining cell membrane integrity.
Uniqueness
Sphingosine-d7 (d18:1) is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry analysis. The incorporation of deuterium atoms enhances the accuracy and precision of quantitative measurements, making it a valuable tool in lipidomics research .
Properties
IUPAC Name |
(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-AVMMVCTPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.